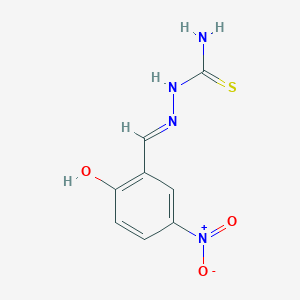

N-(4-aminophenyl)-4-bromobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

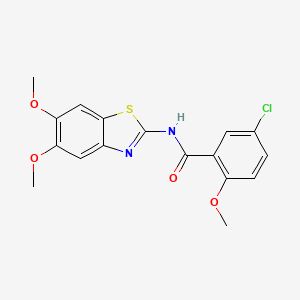

N-(4-aminophenyl)-4-bromobenzamide is an organic compound that features both an amine group and a bromobenzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(4-aminophenyl)-4-bromobenzamide can be synthesized through a multi-step process. One common method involves the bromination of 4-aminobenzamide, followed by the coupling of the resulting brominated intermediate with aniline. The reaction typically requires a catalyst, such as palladium, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-(4-Aminophenyl)-4-bromobenzamid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.

Reduktion: Das Bromatom kann reduziert werden, um das entsprechende Phenylderivat zu bilden.

Substitution: Das Bromatom kann durch andere funktionelle Gruppen, wie z. B. Hydroxyl- oder Alkylgruppen, substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile Substitutionsreaktionen umfassen häufig Reagenzien wie Natriumhydroxid oder Grignard-Reagenzien.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Nitroso- oder Nitroderivaten.

Reduktion: Bildung von Phenylderivaten.

Substitution: Bildung von substituierten Benzamiden mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

N-(4-Aminophenyl)-4-bromobenzamid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.

Industrie: Aufgrund seiner einzigartigen chemischen Eigenschaften wird es bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von N-(4-Aminophenyl)-4-bromobenzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Bromobenzamid-Einheit an hydrophoben Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Ziele werden noch untersucht, aber vorläufige Studien deuten auf eine Beteiligung an der DNA-Methylierung und der Hemmung der Proteinsynthese hin.

Wirkmechanismus

The mechanism of action of N-(4-aminophenyl)-4-bromobenzamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromobenzamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in DNA methylation and protein synthesis inhibition.

Vergleich Mit ähnlichen Verbindungen

N-(4-Aminophenyl)-4-bromobenzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

N-(4-Aminophenyl)benzamid: Ihm fehlt das Bromatom, was zu unterschiedlicher Reaktivität und biologischer Aktivität führt.

4-Brom-N-(4-Aminophenyl)benzamid: Ähnliche Struktur, aber unterschiedliche Positionierung funktioneller Gruppen, was zu Variationen im chemischen Verhalten führt.

N-(4-Aminophenyl)-4-chlorobenzamid: Chloratom anstelle von Brom, was sich auf seine Reaktivität und Anwendungen auswirkt.

Eigenschaften

Molekularformel |

C13H11BrN2O |

|---|---|

Molekulargewicht |

291.14 g/mol |

IUPAC-Name |

N-(4-aminophenyl)-4-bromobenzamide |

InChI |

InChI=1S/C13H11BrN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17) |

InChI-Schlüssel |

QKZVODVTOPUSDV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988072.png)

![4-Ethoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988081.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11988089.png)

![3-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11988123.png)

![6-Amino-1-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11988132.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11988133.png)

![5'-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11988138.png)